molecular formula C17H19N3O7 B2405106 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1103511-01-8

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2405106
CAS RN: 1103511-01-8
M. Wt: 377.353
InChI Key: PLRMPQZPLOORHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as ENFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENFA is a synthetic compound that belongs to the family of amino acids and is synthesized through a multistep process.

Scientific Research Applications

Chemical Reactions and Molecular Structure

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is involved in various chemical reactions and has a significant role in the synthesis of complex molecular structures. For instance, reactions of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents lead to the formation of complex molecules like benzopyrroloxazine(ones), demonstrating the compound's utility in synthesizing heterocyclic systems with potential biological activities (Amalʼchieva et al., 2022).

Synthesis of β-Peptides

The compound's derivatives are instrumental in the synthesis of β-peptides, serving as building blocks for these significant biological molecules. Research into the Diels–Alder reaction of ethyl (E)-3-nitroacrylate and furan provides a template for the stereoselective synthesis of hydroxylated derivatives of amino acids, which are valuable for constructing β-peptides (Masesane & Steel, 2004).

Amino Acid Synthesis

The synthesis of amino acids using substrates that include the compound demonstrates innovative approaches to creating essential biological molecules. One method involves the nucleophilic opening of cyclopropanecarboxylate with protected carbonyl and nitro groups, leading to new principles in amino acid synthesis (Vettiger & Seebach, 1990).

Antioxidant Properties

Some derivatives of 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid have been investigated for their antioxidant properties. These studies aim to understand the compound's potential in mitigating oxidative stress, an underlying factor in numerous diseases. The investigation into the activity of 4-hydroxycoumarin derivatives, for instance, sheds light on their scavenger activity in free radical systems, highlighting the broader applicability of these compounds in pharmaceutical research (Stanchev et al., 2009).

Antimicrobial Activities

Research into new carboxylic acids derived from 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has led to the development of compounds with promising antimicrobial activities. Studies on organotin(IV) carboxylates, for example, demonstrate their effectiveness against a range of fungi and bacteria, suggesting potential applications in developing new antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMPQZPLOORHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

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